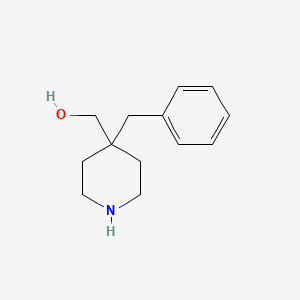

(4-Benzylpiperidin-4-YL)methanol

Description

Structural Features and Core Piperidine (B6355638) Moiety Significance

The structure of (4-benzylpiperidin-4-YL)methanol is characterized by a piperidine ring substituted at the 4-position with both a benzyl (B1604629) group and a hydroxymethyl group. The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. nih.govnih.gov This means that the piperidine motif is frequently found in approved drugs and biologically active compounds. enamine.netencyclopedia.pub Its prevalence is due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to a molecule. enamine.net The chair conformation of the piperidine ring allows for the spatial arrangement of substituents in either axial or equatorial positions, influencing how the molecule interacts with biological targets. In (4-benzylpiperidin-4-YL)methanol, the bulky benzyl and hydroxymethyl groups are likely to occupy equatorial positions to minimize steric hindrance. vulcanchem.com

The benzyl group, an aromatic ring attached to a methylene (B1212753) bridge, provides a lipophilic character to the molecule and can engage in various non-covalent interactions, such as π-π stacking, with biological receptors. The hydroxymethyl group (-CH2OH) is a primary alcohol, a key functional group that serves as a handle for further chemical transformations.

Table 1: Key Structural Features of (4-Benzylpiperidin-4-YL)methanol

| Feature | Description | Significance in Synthesis |

| Piperidine Ring | A six-membered nitrogen-containing heterocycle. | A common scaffold in pharmaceuticals, influencing solubility and metabolic stability. nih.govenamine.netencyclopedia.pub |

| Benzyl Group | A phenyl group attached to a methylene group (-CH2-C6H5). | Adds lipophilicity and potential for aromatic interactions. |

| Hydroxymethyl Group | A primary alcohol functional group (-CH2OH). | A reactive site for further chemical modifications and extensions of the molecular structure. |

Relevance as a Versatile Synthetic Precursor

The true value of (4-benzylpiperidin-4-YL)methanol lies in its role as a versatile synthetic precursor. The combination of the nucleophilic nitrogen atom of the piperidine ring and the reactive hydroxyl group of the hydroxymethyl moiety allows for a wide range of chemical modifications.

For instance, the nitrogen atom can be acylated, alkylated, or participate in reductive amination reactions to introduce a variety of substituents. These modifications can be crucial for tuning the biological activity and physicochemical properties of the final product. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a better leaving group for nucleophilic substitution reactions. It can also be used to form esters and ethers, further expanding the diversity of accessible derivatives.

A notable application of piperidine-containing compounds is in the synthesis of spirocyclic systems, which are molecules where two rings share a single atom. researchgate.netrsc.org For example, derivatives of piperidine can be used in multicomponent reactions to construct complex spiro-oxindole frameworks, which are of interest for their potential biological activities. researchgate.netnih.gov While direct use of (4-benzylpiperidin-4-YL)methanol in this specific context is not explicitly detailed in the provided results, its structural motifs are highly relevant to the construction of such complex architectures.

Overview of Research Trajectories Involving the Compound

Research involving (4-benzylpiperidin-4-YL)methanol and related benzylpiperidine structures is multifaceted, with significant efforts directed towards the development of novel therapeutic agents. The benzylpiperidine scaffold is a key component in a variety of compounds targeting different biological pathways.

For example, research has focused on benzylpiperidine derivatives as monoacylglycerol lipase (B570770) (MAGL) inhibitors. unisi.it MAGL is an enzyme involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol, and its inhibition is a promising strategy for treating pain, inflammation, and neurodegenerative diseases. unisi.it Studies have explored how modifications to the benzylpiperidine core can lead to potent and selective MAGL inhibitors. unisi.it

Furthermore, the 1-benzylpiperidine (B1218667) moiety is a recognized pharmacophore for sigma receptor ligands. csic.es Sigma receptors are implicated in a range of neurological disorders, and compounds that bind to these receptors are being investigated for their therapeutic potential. Research has shown that derivatives incorporating the 1-benzylpiperidine unit exhibit high affinity for sigma receptors, making them valuable leads in drug discovery programs. csic.es

The synthesis of various analogs and derivatives of N-benzylpiperidines continues to be an active area of research, with studies focusing on creating libraries of compounds for biological screening. researchgate.netresearchgate.net These efforts highlight the enduring importance of the benzylpiperidine core, and by extension, versatile precursors like (4-benzylpiperidin-4-YL)methanol, in the quest for new medicines.

Compound List

| Compound Name |

| (4-Benzylpiperidin-4-YL)methanol |

| 1-Benzylpiperidin-4-one |

| Spiro-oxindoles |

| Monoacylglycerol lipase (MAGL) |

Table 2: Chemical Identifiers for (4-Benzylpiperidin-4-YL)methanol

| Identifier | Value |

| CAS Number | 546085-37-4 |

| Molecular Formula | C13H19NO |

| Molecular Weight | 205.30 g/mol |

| InChI Key | FLQPYEOKVZYXRL-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCC1(CO)CC2=CC=CC=C2)C |

Structure

3D Structure

Properties

IUPAC Name |

(4-benzylpiperidin-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-11-13(6-8-14-9-7-13)10-12-4-2-1-3-5-12/h1-5,14-15H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLRAHJQICUTEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzylpiperidin 4 Yl Methanol

Precursor Selection and Starting Material Considerations

For syntheses building the piperidine (B6355638) ring from acyclic precursors, materials like primary amines (e.g., benzylamine) and α,β-unsaturated esters (e.g., methyl acrylate) are fundamental building blocks. google.com

Multi-step Synthetic Pathways and Reaction Sequences

The construction of (4-Benzylpiperidin-4-YL)methanol is typically achieved through multi-step synthetic sequences that can be broadly categorized by their approach to forming the piperidine ring and introducing the key functional groups.

Strategic Approaches to Piperidine Ring Formation

The formation of the piperidine ring is a cornerstone of the synthesis. Several strategic approaches are employed:

Hydrogenation/Reduction of Pyridine (B92270) Derivatives: A prevalent method involves the reduction of a pre-functionalized pyridine ring. nih.govresearchgate.net This can be achieved through catalytic hydrogenation using catalysts like platinum oxide or rhodium, often under acidic conditions. youtube.commdpi.com The advantage of this approach is the ready availability of a wide range of substituted pyridines. researchgate.net

Intramolecular Cyclization: This strategy involves the formation of the piperidine ring from a single linear molecule containing the necessary functional groups for ring closure. nih.gov Methods like radical-mediated amine cyclization and the aza-Michael reaction are examples of this approach. nih.gov

Intermolecular Cyclization (Annulation): This involves the construction of the piperidine ring from two or more separate components. nih.gov A classic example is the Dieckmann condensation, which can be used to form 4-piperidones from a primary amine and two moles of an α,β-unsaturated ester. dtic.mil

Introduction of Benzyl (B1604629) and Hydroxymethyl Moieties

Once the piperidine or a suitable precursor ring is formed, the benzyl and hydroxymethyl groups must be introduced.

The benzyl group is typically introduced via N-alkylation of a piperidine or a piperidone precursor using benzyl chloride or benzyl bromide. dtic.mil In syntheses starting from benzylamine, the benzyl group is incorporated from the outset. kcl.ac.ukwhiterose.ac.uk

The hydroxymethyl group can be introduced through several methods:

Reduction of a Carboxylic Acid or Ester: A common and efficient method involves the reduction of a 4-carboxy or 4-alkoxycarbonyl group on the piperidine ring. Reagents like lithium aluminum hydride (LiAlH4) or sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al) are effective for this transformation. chemicalbook.comchemicalbook.com For instance, N-benzyl ethyl isonipecotate can be reduced to (1-Benzyl-4-piperidyl)methanol in high yield using vitride (B8709870) (a brand name for Red-Al). chemicalbook.com

Grignard Reaction: A Grignard reaction provides a versatile method for forming carbon-carbon bonds. youtube.comyoutube.com The addition of a suitable Grignard reagent to an N-benzyl-4-piperidone precursor can lead to the formation of the desired alcohol. vulcanchem.comlibretexts.org

Reduction of an Aldehyde: If N-benzyl-4-piperidinecarboxaldehyde is available or synthesized as an intermediate, it can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. google.comgoogle.com

A plausible synthetic route starting from N-benzyl-4-piperidone could involve a Grignard reaction with a one-carbon synthon followed by hydrolysis, or a Wittig-type reaction to introduce a methylene (B1212753) group, which is then hydroborated and oxidized to the primary alcohol.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield and purity. Key parameters that are often fine-tuned include:

Catalyst Selection: The choice of catalyst can significantly impact reaction efficiency. For hydrogenation reactions, catalysts like platinum on carbon (Pt/C) are commonly used, and their performance can be influenced by the solvent. bibliotekanauki.plresearchgate.net In some cyclization reactions, organic bases like piperidine have been shown to give superior yields compared to others like DBU or triethylamine. researchgate.net

Solvent Effects: The polarity of the solvent can influence reaction rates and selectivity. bibliotekanauki.pl For instance, in the catalytic hydrogenation of a related tetrahydropyridine (B1245486) derivative, methanol (B129727) was found to be the optimal solvent, leading to the shortest reaction time and lowest impurity levels. bibliotekanauki.pl

Temperature and Pressure: These parameters are particularly important in hydrogenation reactions. Optimization studies have shown that adjusting temperature and hydrogen pressure can significantly affect the reaction rate and selectivity. researchgate.net

Reagent Stoichiometry: The molar ratios of reactants and reagents are carefully controlled to ensure complete conversion and minimize side reactions.

The table below illustrates the optimization of a three-component reaction for the synthesis of a spiro compound, highlighting the impact of the catalyst on the reaction yield.

| Entry | Catalyst | Solvent | Yield (%) |

| 1 | DBU | Methanol | 90 |

| 2 | Piperidine | Methanol | 95 |

| 3 | Pyrrolidine | Methanol | 92 |

| 4 | DIEA | Methanol | 85 |

| 5 | Triethylamine | Methanol | 82 |

This table is a representative example based on findings for a related reaction to illustrate the principle of catalyst optimization. researchgate.net

Stereoselective and Enantioselective Synthesis

The development of stereoselective and enantioselective methods is of great interest in medicinal chemistry, as different stereoisomers of a molecule can exhibit distinct biological activities. mit.edu For piperidine derivatives, achieving stereocontrol can be accomplished through various strategies:

Use of Chiral Auxiliaries: Chiral auxiliaries can be temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, after which they are removed.

Asymmetric Catalysis: The use of chiral catalysts, such as those based on transition metals with chiral ligands, can promote the formation of one enantiomer over the other. rsc.org For example, enantioselective approaches to oxidative amination for piperidine synthesis have been developed using palladium catalysts with novel pyridine-oxazoline ligands. nih.gov

Substrate-Controlled Diastereoselective Reactions: The existing stereocenters in a substrate can influence the stereochemical outcome of subsequent reactions. For instance, the reduction of a ketone or the hydrogenation of a double bond can proceed with high diastereoselectivity depending on the steric and electronic environment of the molecule. nih.gov

Resolution of Racemates: A racemic mixture can be separated into its individual enantiomers through techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

For (4-Benzylpiperidin-4-YL)methanol, if a chiral center is introduced, for example at the 4-position, stereoselective synthesis would be crucial to isolate the desired stereoisomer.

Alternative and Greener Synthetic Approaches

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign and sustainable synthetic methods. nih.govresearchgate.net For the synthesis of piperidines and related compounds, these approaches include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol (B145695) is a key goal. nih.govresearchgate.net

Catalytic Reactions: The use of catalysts, especially those that are recyclable, is preferred over stoichiometric reagents to minimize waste. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry. nih.gov

Flow Chemistry: Continuous flow processes offer several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and seamless multi-step synthesis. syrris.jpmit.edu This approach can lead to higher yields and purity with reduced waste.

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields. nih.gov

By adopting these greener approaches, the synthesis of (4-Benzylpiperidin-4-YL)methanol can be made more efficient, cost-effective, and environmentally responsible.

Chemical Reactivity and Derivatization of 4 Benzylpiperidin 4 Yl Methanol

Reactions at the Hydroxyl Group

The primary alcohol of the hydroxymethyl group is a key site for various chemical transformations, including esterification, etherification, and oxidation.

Esterification and Etherification Reactions

The hydroxyl group of (4-benzylpiperidin-4-yl)methanol can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides, to form the corresponding esters. These reactions are typically catalyzed by acids or proceed through the formation of a more reactive intermediate. For instance, esterification can be achieved using methods like the Dowex H+/NaI system, which provides an environmentally friendly approach to producing esters from alcohols. nih.gov

Etherification, the formation of an ether linkage, can also be accomplished at the hydroxyl group. Standard methods for ether synthesis, such as the Williamson ether synthesis involving deprotonation of the alcohol followed by reaction with an alkyl halide, can be applied to introduce a variety of alkyl or aryl groups.

Oxidation Pathways

The primary alcohol of (4-benzylpiperidin-4-yl)methanol can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. ambeed.com The use of mild oxidizing agents, such as those based on chromium(VI) like pyridinium (B92312) chlorochromate (PCC), would selectively yield the corresponding aldehyde, (4-benzylpiperidine-4-carbaldehyde). ambeed.com Stronger oxidizing agents would lead to the formation of 4-benzylpiperidine-4-carboxylic acid.

Reactions at the Piperidine (B6355638) Nitrogen

The secondary amine within the piperidine ring is a nucleophilic center that can be readily functionalized through various reactions.

N-Alkylation and N-Acylation Strategies

The piperidine nitrogen can undergo N-alkylation with alkyl halides, providing a straightforward method for introducing various alkyl substituents. researchgate.net The reaction typically proceeds by treating the piperidine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net For example, reaction with an alkyl bromide or iodide in a suitable solvent like acetonitrile (B52724) can yield the N-alkylated product. researchgate.net

N-acylation is another common transformation, where an acyl group is introduced onto the piperidine nitrogen. This is typically achieved by reacting (4-benzylpiperidin-4-yl)methanol with an acid chloride or anhydride, often in the presence of a base to scavenge the acid byproduct. nih.gov For example, N-acylation with propionyl chloride has been demonstrated in the synthesis of related piperidine structures. researchgate.net

Formation of Amides and Sulfonamides

While the piperidine nitrogen itself is a secondary amine, the term "amides" in this context likely refers to the N-acylation products mentioned above, which are technically carboxamides.

The formation of sulfonamides involves the reaction of the piperidine nitrogen with a sulfonyl chloride, such as an arylsulfonyl chloride, in the presence of a base. researchgate.netgoogle.com This reaction results in a stable sulfonamide linkage. The synthesis of sulfonamides is a well-established process in medicinal chemistry, often utilized to create compounds with a range of biological activities. researchgate.netnih.gov The reaction can be carried out under neutral conditions by mixing the amine with a sulfonate ester in a hydrocarbon solvent. google.com

Transformations Involving the Benzyl (B1604629) Moiety

The benzyl group, while generally less reactive than the hydroxyl or piperidine nitrogen functionalities, can undergo certain transformations. The most notable of these is N-debenzylation, which involves the removal of the benzyl group from the piperidine nitrogen. This is a crucial deprotection step in multi-step syntheses. Catalytic hydrogenation is a common method for N-debenzylation. researchgate.net For instance, the use of a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas can effectively cleave the benzyl-nitrogen bond. researchgate.net This strategy is particularly useful when the benzyl group is employed as a protecting group for the piperidine nitrogen during other synthetic modifications. clockss.org

Below is a table summarizing the types of reactions and the resulting derivatives of (4-Benzylpiperidin-4-YL)methanol.

| Reactive Site | Reaction Type | Reagents and Conditions | Product Type |

| Hydroxyl Group | Esterification | Carboxylic acid, acid catalyst (e.g., Dowex H+/NaI) nih.gov | Ester |

| Etherification | Alkyl halide, base (Williamson synthesis) | Ether | |

| Oxidation | Mild oxidizing agent (e.g., PCC) ambeed.com | Aldehyde | |

| Oxidation | Strong oxidizing agent | Carboxylic Acid | |

| Piperidine Nitrogen | N-Alkylation | Alkyl halide, base (e.g., K2CO3) researchgate.net | Tertiary Amine |

| N-Acylation | Acid chloride or anhydride, base nih.gov | Carboxamide | |

| Sulfonamide Formation | Sulfonyl chloride, base researchgate.netgoogle.com | Sulfonamide | |

| Benzyl Moiety | N-Debenzylation | H2, Pd/C catalyst researchgate.net | Secondary Piperidine |

Functional Group Interconversions and Modifications

(4-Benzylpiperidin-4-yl)methanol possesses two primary sites for chemical modification: the primary hydroxyl group (-CH₂OH) and the tertiary piperidine nitrogen. These functional groups allow for a variety of interconversions and derivatizations, enabling the synthesis of a diverse range of molecules. The reactivity of this compound is central to its utility as a building block in medicinal chemistry and organic synthesis.

The hydroxyl group can undergo oxidation to form aldehydes or carboxylic acids, or it can be converted into other functional groups such as halides or esters. The tertiary amine of the piperidine ring, while relatively stable, can be modified, most notably through N-debenzylation to yield a secondary amine, which can then be subjected to a wide array of N-functionalization reactions.

Research into related benzylpiperidine structures illustrates several common derivatization strategies. These modifications are crucial for building complex molecular scaffolds, such as those used in the development of novel therapeutic agents. unisi.itresearchgate.net

Reactions of the Hydroxyl Group

The primary alcohol moiety is a versatile handle for functional group interconversion. Standard oxidation protocols can convert it to an aldehyde or, under more vigorous conditions, a carboxylic acid. Furthermore, it can be transformed into a better leaving group, such as a halide, to facilitate nucleophilic substitution reactions.

A key example of this type of modification, though on a related structure, involves the conversion of a benzyl alcohol to a bromide. In one synthetic route, a benzyl alcohol derivative was successfully brominated using phosphorus tribromide (PBr₃) in dichloromethane (B109758) (DCM) to yield the corresponding benzyl bromide. unisi.it This transformation is a classic example of converting an alcohol into an alkyl halide, a versatile intermediate for further synthesis.

Another potential modification is esterification. While direct examples for (4-benzylpiperidin-4-yl)methanol are not prevalent in the provided literature, the general reactivity of primary alcohols suggests that it would readily react with acyl chlorides or carboxylic acids under appropriate conditions (e.g., using coupling agents like HATU) to form esters. unisi.it

Reactions of the Piperidine Nitrogen

The N-benzyl group on the piperidine ring can be removed via catalytic hydrogenation, a process known as N-debenzylation. This reaction unmasks the secondary amine, which is a critical step for further derivatization. An optimized N-debenzylation was demonstrated for a complex piperidine derivative, yielding the secondary amine in nearly quantitative amounts, highlighting the feasibility of this modification. researchgate.net

Once the secondary amine is available, it can undergo a variety of functionalization reactions, including N-acylation. For instance, coupling reactions with carboxylic acids are common. nih.gov Reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) with a base like N,N-diisopropylethylamine (DIPEA) are effective for forming amide bonds. unisi.it Alternatively, carbonyldiimidazole (CDI) can be used to promote amide bond formation. nih.gov

The following table summarizes representative functional group interconversions applicable to (4-benzylpiperidin-4-yl)methanol and its derivatives, based on findings from related compounds.

| Starting Functional Group | Reaction Type | Reagents & Conditions | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Primary Alcohol (-CH₂OH) | Bromination | PBr₃, DCM, 0 °C to RT | Alkyl Bromide (-CH₂Br) | unisi.it |

| Tertiary Amine (N-Benzyl) | N-Debenzylation | Catalytic Hydrogenation | Secondary Amine (-NH) | researchgate.net |

| Secondary Amine (-NH) | N-Acylation / Amide Coupling | Carboxylic Acid, HATU, DIPEA, an. DMF, RT | Amide (-N-C=O) | unisi.it |

| Secondary Amine (-NH) | N-Acylation / Amide Coupling | Carboxylic Acid, CDI, CH₂Cl₂ | Amide (-N-C=O) | nih.gov |

| Methyl Ester (-COOCH₃) | Reduction | LiAlH₄, an. THF, 0 °C to RT | Primary Alcohol (-CH₂OH) | unisi.it |

Strategic Utility of 4 Benzylpiperidin 4 Yl Methanol As a Synthetic Intermediate

Role in the Construction of Complex Heterocyclic Systems

The structural components of (4-benzylpiperidin-4-yl)methanol provide multiple reactive sites, enabling its use in the assembly of complex heterocyclic frameworks. These frameworks are often central to the design of new therapeutic agents.

Application in Pyrazolo[1,5-a]pyridine (B1195680) Core Synthesis

While direct application of (4-benzylpiperidin-4-yl)methanol in the synthesis of the pyrazolo[1,5-a]pyridine core is not extensively documented in the provided results, the synthesis of related pyrazol-4-yl-pyridine derivatives highlights the general importance of substituted piperidines in constructing such heterocyclic systems. For instance, the synthesis of pyrazol-4-yl-pyridine-based M4-selective ligands has been achieved, demonstrating the utility of piperidine-containing fragments in generating molecules that can interact with specific biological targets. nih.gov These syntheses often involve multi-step sequences where the piperidine (B6355638) moiety is introduced to build upon a pre-formed or concurrently formed pyrazole (B372694) or pyridine (B92270) ring system. nih.gov

Precursor for Sulfamides, Sulfamates, and Sulfonamides

The primary alcohol group of (4-benzylpiperidin-4-yl)methanol and the secondary amine of the piperidine ring are ideal functionalities for derivatization into sulfamides, sulfamates, and sulfonamides. Although direct examples involving (4-benzylpiperidin-4-yl)methanol were not found, the synthesis of benzylpiperidine derivatives containing a sulfonamide group has been reported. unisi.it This suggests the feasibility of converting (4-benzylpiperidin-4-yl)methanol into these important sulfur-containing functional groups, which are prevalent in a wide range of pharmaceuticals.

Integration into Divergent Synthetic Libraries

The concept of divergent synthesis involves using a common intermediate to generate a library of structurally related compounds. (4-Benzylpiperidin-4-yl)methanol is an excellent candidate for such an approach. Its piperidine nitrogen can be functionalized, the benzyl (B1604629) group can be modified, and the hydroxyl group can be converted into various other functionalities. This allows for the systematic exploration of the chemical space around the core scaffold. For example, a series of 4-piperidin-4-ylidenemethyl-benzamide δ-opioid receptor agonists were developed, showcasing how modifications at the piperidine nitrogen, the aromatic ring, and an amide group derived from a related structure can lead to the identification of clinical candidates. researchgate.net This highlights the potential of using (4-benzylpiperidin-4-yl)methanol as a starting point for creating diverse libraries of compounds for high-throughput screening.

Design and Synthesis of Analogues and Derivatives with Modified Substituents

The development of analogues and derivatives of (4-benzylpiperidin-4-yl)methanol is a key strategy in medicinal chemistry to optimize biological activity and pharmacokinetic properties. Research has focused on modifying the benzyl and piperidine moieties.

A variety of N-benzyl piperidine derivatives have been designed and synthesized with the goal of creating potent inhibitors for various biological targets. nih.gov For instance, the replacement of the piperidine ring with a piperazine (B1678402) has been explored to create novel monoacylglycerol lipase (B570770) (MAGL) inhibitors. unisi.it Furthermore, the synthesis of 4-benzylpiperidine (B145979) carboxamides has been undertaken to develop dual serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitors. nih.gov

Table 1: Examples of Synthesized (4-Benzylpiperidin-4-YL)methanol Analogues and their Therapeutic Targets

| Analogue/Derivative Class | Modification | Therapeutic Target |

| Benzylpiperazine-based compounds | Replacement of piperidine with piperazine | Monoacylglycerol lipase (MAGL) unisi.it |

| 4-Benzylpiperidine carboxamides | Amidation of the piperidine nitrogen | Serotonin and Norepinephrine Transporters nih.gov |

| N-Benzyl piperidine derivatives | Varied substitutions on the benzyl and piperidine rings | Histone Deacetylase (HDAC) and Acetylcholinesterase (AChE) nih.gov |

Contribution to Scaffold Development in Medicinal Chemistry

The N-benzylpiperidine motif, a core component of (4-benzylpiperidin-4-yl)methanol, is a privileged scaffold in drug discovery. nih.gov Its three-dimensional nature and structural flexibility are highly valued by medicinal chemists for fine-tuning the efficacy and physicochemical properties of drug candidates. nih.gov This scaffold can engage in crucial cation-π interactions with target proteins and allows for the optimization of stereochemical aspects of potency and toxicity. nih.gov

The versatility of the N-benzylpiperidin-4-one scaffold, a precursor to (4-benzylpiperidin-4-yl)methanol, has been highlighted in the development of new drugs with diverse pharmacological properties. researchgate.net Similarly, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been utilized to develop novel NLRP3 inflammasome inhibitors. nih.gov These examples underscore the importance of the piperidine core in constructing innovative molecular architectures for therapeutic intervention.

Conformational Analysis and Spectroscopic Elucidation of 4 Benzylpiperidin 4 Yl Methanol and Its Derivatives

Theoretical and Computational Investigations of Molecular Conformation

Theoretical and computational methods are powerful tools for investigating the molecular conformation of flexible molecules like (4-benzylpiperidin-4-yl)methanol. These studies provide insights into the preferred three-dimensional arrangements of the molecule, which are often correlated with its biological activity.

In the case of (4-benzylpiperidin-4-yl)methanol, computational studies would typically focus on the conformational preferences of the piperidine (B6355638) ring and the orientation of the benzyl (B1604629) and hydroxymethyl substituents. The piperidine ring is known to adopt a chair conformation to minimize steric strain. For a 4,4-disubstituted piperidine, the large benzyl group would be expected to have a significant influence on the conformational equilibrium.

While specific computational studies on (4-benzylpiperidin-4-yl)methanol are not extensively reported in the literature, research on related 4-benzylpiperidine (B145979) derivatives provides valuable insights. For instance, computational and experimental studies on (E)-benzyl-2-(4-hydroxy-2-methoxybenzylidene) hydrazinecarbodithioate have demonstrated the utility of Density Functional Theory (DFT) at the B3LYP/6-31G+(d,p) level of theory for correlating theoretical data with experimental findings from IR, UV-Vis, ¹H-NMR, and mass spectrometry. nih.gov Such studies can predict bond lengths, bond angles, and dihedral angles, which collectively define the molecule's shape.

For (4-benzylpiperidin-4-yl)methanol, a key conformational question is the rotational preference of the benzyl group relative to the piperidine ring. This can be explored by calculating the potential energy surface for rotation around the C4-C(benzyl) bond. The results of such calculations would reveal the most stable rotamers and the energy barriers between them.

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

Expected ¹H NMR Spectral Features for (4-Benzylpiperidin-4-YL)methanol:

Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the benzyl group.

Hydroxymethyl Protons: A singlet or a multiplet for the -CH₂OH group, typically appearing between δ 3.5-4.0 ppm. The hydroxyl proton itself would likely be a broad singlet.

Piperidine Protons: A series of multiplets in the δ 1.5-3.0 ppm region corresponding to the protons of the piperidine ring. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) would be expected at the lower field end of this range.

Benzyl CH₂ Protons: A singlet corresponding to the two protons of the benzylic methylene (B1212753) group.

Expected ¹³C NMR Spectral Features for (4-Benzylpiperidin-4-YL)methanol:

Aromatic Carbons: Signals in the aromatic region (δ 125-140 ppm).

Hydroxymethyl Carbon: A signal for the -CH₂OH carbon, typically in the range of δ 60-70 ppm.

Piperidine Carbons: Signals for the piperidine ring carbons. The carbons adjacent to the nitrogen (C2 and C6) would appear around δ 50-55 ppm, while the other ring carbons would be at a higher field.

Benzyl CH₂ Carbon: A signal for the benzylic methylene carbon.

Quaternary Carbon: A signal for the C4 carbon of the piperidine ring.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the molecule.

Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. In the context of the synthesis of (4-benzylpiperidin-4-yl)methanol, MS can be a valuable tool for monitoring the progress of the reaction and confirming the identity of the product.

The synthesis of (4-benzylpiperidin-4-yl)methanol can be envisioned through a Grignard reaction involving the addition of a benzylmagnesium halide to a suitable 4-formylpiperidine derivative, or the addition of formaldehyde (B43269) to a 4-benzyl-4-lithiated piperidine. During such a synthesis, MS could be used to track the disappearance of the starting materials and the appearance of the desired product.

The predicted mass spectrometric data for the hydrochloride salt of (4-benzylpiperidin-4-yl)methanol provides expected m/z values for various adducts that would be observed in an ESI-MS experiment. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 206.15395 |

| [M+Na]⁺ | 228.13589 |

| [M-H]⁻ | 204.13939 |

| [M+NH₄]⁺ | 223.18049 |

| [M+K]⁺ | 244.10983 |

| [M+H-H₂O]⁺ | 188.14393 |

Table 1: Predicted m/z values for various adducts of (4-benzylpiperidin-4-yl)methanol. Data sourced from PubChem. uni.lu

The fragmentation pattern of (4-benzylpiperidin-4-yl)methanol under electron ionization (EI) or collision-induced dissociation (CID) would provide further structural confirmation. Key fragmentation pathways would likely involve the loss of the hydroxymethyl group, cleavage of the benzyl group, and fragmentation of the piperidine ring. For instance, a prominent peak at m/z 91 corresponding to the tropylium (B1234903) ion is a characteristic feature of benzyl-containing compounds.

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. While a crystal structure for (4-benzylpiperidin-4-yl)methanol itself is not publicly available, the structure of a closely related derivative, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, has been determined. researchgate.net

This study reveals that the piperidine ring adopts a chair conformation, which is the most stable arrangement. In this conformation, the substituents at the 4-position will occupy either axial or equatorial positions. The analysis of the tosylated derivative showed that the piperidine ring is in a chair conformation with the atoms N1 and C4 deviating from the mean plane. researchgate.net

The crystal structure of N′-(1-benzylpiperidin-4-yl)acetohydrazide also provides insights into the conformational preferences of related systems. In this case, the crystal structure is monoclinic with four unique molecules in the asymmetric unit, each adopting a very similar conformation. nih.gov

Future Research Directions and Unexplored Applications in Organic Chemistry

Exploration of Novel Synthetic Routes and Catalytic Systems

The conventional synthesis of (4-Benzylpiperidin-4-YL)methanol typically involves the reduction of the corresponding carboxylic acid ester, ethyl 1-benzylpiperidine-4-carboxylate. nih.govprepchem.com While effective, future research could focus on developing more efficient, sustainable, and versatile synthetic methodologies.

A primary area for investigation is the advancement of catalytic systems for the reduction step. Research into heterogeneous catalysis could yield reusable catalysts that minimize waste and simplify purification. For instance, exploring different metal-based catalysts (e.g., Ru, Rh, Pd) under transfer hydrogenation conditions could offer milder reaction pathways compared to traditional metal hydrides. Furthermore, the principles of green chemistry suggest a move towards biocatalysis. epa.gov The use of engineered enzymes or whole-cell systems for the reduction of the ester or a precursor aldehyde could provide high selectivity and operate under environmentally benign aqueous conditions.

Another promising direction is the development of synthetic routes from alternative starting materials. Reductive amination cascades starting from a suitable diketone or keto-aldehyde could construct the piperidine (B6355638) ring and install the required functionalities in a single, atom-economical sequence. Intramolecular hydroamination reactions of functionalized alkynes also present a modern approach to piperidine synthesis that could be adapted for this target molecule. mdpi.com

Table 1: Proposed Future Synthetic Strategies for (4-Benzylpiperidin-4-YL)methanol

| Strategy | Precursor Type | Key Transformation | Potential Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | Ethyl 1-benzylpiperidine-4-carboxylate | Heterogeneous or homogeneous catalysis (e.g., Ru, Rh) | Milder conditions, catalyst recyclability, reduced waste. |

| Biocatalytic Reduction | 1-Benzylpiperidine-4-carboxaldehyde | Enzyme-catalyzed reduction (e.g., using alcohol dehydrogenases) | High enantioselectivity (for chiral analogs), aqueous media, sustainability. |

| Reductive Amination | Suitably functionalized keto-ester or keto-nitrile | One-pot cyclization and reduction | High atom economy, convergent synthesis. |

| Hydroamination Cyclization | Unsaturated amino-alkyne | Transition-metal-catalyzed intramolecular cyclization | Access to diverse analogs, novel bond formations. mdpi.com |

Development of Advanced Derivatization Strategies

The functional handles of (4-Benzylpiperidin-4-YL)methanol—the primary alcohol and the tertiary amine—offer numerous opportunities for advanced derivatization to create libraries of novel compounds. The piperidine scaffold is a cornerstone in medicinal chemistry, and developing diverse derivatives is a key strategy in drug discovery. nih.govexlibrisgroup.com

Future work should explore extensive O-functionalization of the hydroxymethyl group. Beyond simple esterification or etherification, this could involve reactions to form carbonates, carbamates, or to attach the molecule to polymer supports. The hydroxyl group also serves as a point for introducing other functional systems or for linking to larger molecular architectures.

The N-benzyl group is a versatile protecting group that can be removed via catalytic hydrogenation. The resulting secondary amine, (piperidin-4-yl)methanol, is a crucial intermediate for a host of N-functionalization reactions. This allows for the introduction of a wide array of substituents, including alkyl, aryl, acyl, and sulfonyl groups, dramatically expanding the chemical space accessible from the parent compound. Such derivatization is critical for tuning the molecule's physicochemical properties for various applications. nih.gov

Q & A

Basic Research Question

- NMR spectroscopy : ¹H and ¹³C NMR can confirm the piperidine ring substitution pattern and benzyl group integration. For example, aromatic protons typically resonate at δ 7.2–7.4 ppm, while piperidine CH₂ groups appear at δ 2.2–3.5 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) provides exact mass confirmation (e.g., molecular ion at m/z 175.28 for 4-Benzylpiperidine ).

- HPLC : Retention time and peak area analysis (as in ) validate purity. For ambiguous signals, 2D NMR (e.g., COSY, HSQC) or X-ray crystallography may resolve stereochemical uncertainties.

How can researchers address contradictory biological activity data for (4-Benzylpiperidin-4-YL)methanol derivatives?

Advanced Research Question

Contradictions in bioactivity (e.g., inconsistent IC₅₀ values in enzyme assays) may arise from:

- Impurity interference : Validate compound purity via HPLC and elemental analysis .

- Assay variability : Standardize protocols (e.g., buffer pH, incubation time) across replicates.

- Structural analogs : Compare activity of derivatives like (4-isopropylphenyl)methanone to isolate pharmacophoric groups.

Computational modeling (e.g., molecular docking) can predict binding interactions and guide structural modifications .

What safety protocols are essential when handling (4-Benzylpiperidin-4-YL)methanol in the laboratory?

Basic Research Question

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Waste disposal : Segregate chemical waste and consult hazardous material guidelines (e.g., TCI America’s SDS recommends neutralization before disposal) .

What strategies improve the regioselectivity of benzyl group introduction in piperidine derivatives?

Advanced Research Question

Regioselective benzylation challenges include competing N- vs. O-alkylation. Strategies include:

- Protecting groups : Temporarily block reactive sites (e.g., Boc protection of amines) to direct benzylation to the 4-position .

- Lewis acid catalysts : ZnCl₂ or BF₃·Et₂O can polarize electrophiles, favoring attack at the piperidine nitrogen .

- Steric effects : Bulky substituents on the benzyl halide (e.g., 3-bromobenzyl ) may enhance selectivity for the less hindered piperidine position.

How can computational methods aid in predicting the pharmacological profile of (4-Benzylpiperidin-4-YL)methanol?

Advanced Research Question

- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with bioavailability or receptor affinity.

- Docking simulations : Predict binding to targets like opioid receptors (see carfentanil analog studies ).

- ADMET prediction : Tools like SwissADME estimate absorption, metabolism, and toxicity, guiding in vivo testing priorities.

What are the critical steps in scaling up the synthesis of (4-Benzylpiperidin-4-YL)methanol from milligram to gram quantities?

Advanced Research Question

- Reaction kinetics : Optimize stirring rate and heat transfer to maintain yield at larger volumes.

- Purification scalability : Replace column chromatography with recrystallization or fractional distillation .

- Quality control : Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .

How do structural modifications of the benzyl group impact the compound’s physicochemical properties?

Basic Research Question

- Lipophilicity : Electron-withdrawing groups (e.g., nitro, bromo ) increase logP, enhancing membrane permeability.

- Solubility : Hydroxyl or methoxy groups improve aqueous solubility (e.g., 4-hydroxypicolinoyl derivatives ).

- Stability : Steric hindrance from ortho-substituents (e.g., 3-bromobenzyl ) reduces metabolic degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.